molecular formula C19H15N5O4 B034457 Disperse Orange 29 CAS No. 19800-42-1

Disperse Orange 29

Cat. No.: B034457
CAS No.: 19800-42-1
M. Wt: 377.4 g/mol
InChI Key: HGDFMYGFWUSBQH-UHFFFAOYSA-N
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Description

. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.

Preparation Methods

The synthesis of Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- typically involves the diazotization of aniline derivatives followed by azo coupling with phenolic compounds . The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. Industrial production methods may involve large-scale batch processes where the reactants are mixed in reactors under controlled temperatures and pH levels to ensure high yield and purity.

Chemical Reactions Analysis

Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include nitrophenols, aminophenols, and substituted phenols.

Scientific Research Applications

Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- has several scientific research applications:

    Chemistry: Used as a model compound in studying azo dye synthesis and degradation.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and cellular components.

    Medicine: Explored for its potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Widely used as a dye in textiles, plastics, and other materials.

Comparison with Similar Compounds

Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- can be compared with other azo dyes such as:

    Phenol, 2-methyl-4-[[4-(phenylazo)phenyl]azo]-: (Disperse Yellow 7)

  • 2,2’-{p-[(2-methoxy-4-nitrophenyl)azo]phenyl}imino}diethanol

These compounds share similar structural features but differ in their substituents, which can affect their color, solubility, and reactivity. Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- is unique due to its specific substituents that impart distinct properties, making it particularly suitable for certain industrial applications .

Properties

IUPAC Name

4-[[2-methoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c1-28-19-12-15(22-20-13-2-7-16(8-3-13)24(26)27)6-11-18(19)23-21-14-4-9-17(25)10-5-14/h2-12,25H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIVACHGVHIMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066532
Record name C.I. Disperse Orange 29
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19800-42-1, 61902-11-2
Record name 4-[2-[2-Methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19800-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Disperse Orange 29
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.371
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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